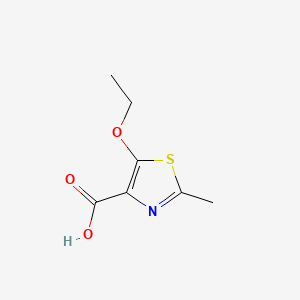![molecular formula C24H18FNO4 B13455765 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid](/img/structure/B13455765.png)
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Coupling Reactions: It is often used in peptide coupling reactions where the Fmoc group protects the amino group during the reaction.
Common Reagents and Conditions
Fmoc-Cl: Used for the protection of amino groups.
Piperidine: Used for deprotection of the Fmoc group.
Dichloromethane (DCM): Common solvent for these reactions.
Sodium Carbonate: Base used in the protection reaction.
Major Products Formed
The major products formed from these reactions include the protected or deprotected amino acids, depending on the reaction conditions used.
Wissenschaftliche Forschungsanwendungen
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid is widely used in scientific research, particularly in:
Peptide Synthesis: The Fmoc group is a standard protecting group in solid-phase peptide synthesis.
Medicinal Chemistry: Used in the synthesis of peptide-based drugs.
Biochemistry: Studied for its interactions with various enzymes and proteins.
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid primarily involves the protection and deprotection of amino groups. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, making it useful in multi-step synthesis processes. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or proteins being synthesized .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Asp(OtBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.
Fmoc-Ser(tBu)-OH: Fmoc-protected serine with a tBu-protected side chain
Uniqueness
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid is unique due to the presence of the fluoro and isoindole groups, which can impart specific reactivity and stability characteristics that are beneficial in certain synthetic applications .
Eigenschaften
Molekularformel |
C24H18FNO4 |
|---|---|
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-7-fluoro-1,3-dihydroisoindole-4-carboxylic acid |
InChI |
InChI=1S/C24H18FNO4/c25-22-10-9-18(23(27)28)19-11-26(12-20(19)22)24(29)30-13-21-16-7-3-1-5-14(16)15-6-2-4-8-17(15)21/h1-10,21H,11-13H2,(H,27,28) |
InChI-Schlüssel |
PMWWZDHIGUNUHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



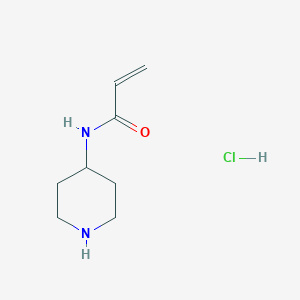
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B13455688.png)


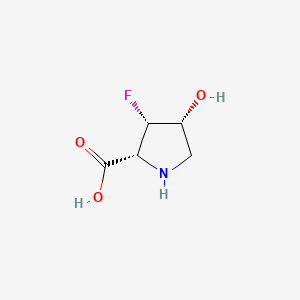
![Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine](/img/structure/B13455714.png)

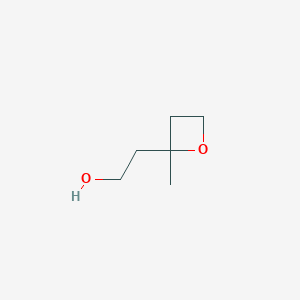
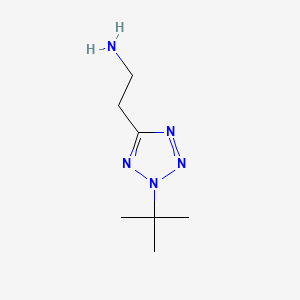

![6-Benzyl-6-azaspiro[3.5]nonan-9-one](/img/structure/B13455743.png)
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate](/img/structure/B13455745.png)
